molecular formula C15H8ClFN2O3 B017567 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid CAS No. 100426-75-3

7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No. B017567
M. Wt: 318.68 g/mol
InChI Key: SWBTWMDKDSUKTG-UHFFFAOYSA-N
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Description

This compound is a derivative of chlorinated aromatic carboxylic acid . It is an important intermediate compound often used in the synthesis of other organic compounds .


Synthesis Analysis

The compound can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .


Chemical Reactions Analysis

This compound has acidic properties and can react with some bases to form corresponding salts . Under acidic conditions, it may undergo esterification reactions to form ester compounds .


Physical And Chemical Properties Analysis

This compound appears as a white to light yellow solid . It can dissolve in some organic solvents such as ethanol and ether, but it is insoluble in water . The melting point, boiling point, and density are not specified in the available resources.

Safety And Hazards

The safety, risk, hazard, and Material Safety Data Sheet (MSDS) information for this compound are not specified in the available resources .

Future Directions

Quinoline derivatives, which this compound is a part of, are widely found throughout nature in various forms and are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They exhibit a great variety of biological activities and are present in numerous biological compounds . Therefore, there seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

7-chloro-6-fluoro-4-oxo-1-phenyl-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN2O3/c16-13-11(17)6-9-12(20)10(15(21)22)7-19(14(9)18-13)8-4-2-1-3-5-8/h1-7H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBTWMDKDSUKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=O)C3=CC(=C(N=C32)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00547445
Record name 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid

CAS RN

100426-75-3
Record name 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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